![molecular formula C14H12N2O3 B1616029 N-benzyl-4-nitrobenzamide CAS No. 2585-26-4](/img/structure/B1616029.png)
N-benzyl-4-nitrobenzamide
Overview
Description
N-benzyl-4-nitrobenzamide is a chemical compound with the molecular formula C14H12N2O3 . It has a molecular weight of 256.26 . The IUPAC name for this compound is N-benzyl-4-nitrobenzamide .
Molecular Structure Analysis
The InChI code for N-benzyl-4-nitrobenzamide is 1S/C14H12N2O3/c17-14(15-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
N-benzyl-4-nitrobenzamide is a powder at room temperature . . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Pharmaceutical Industry
N-benzyl-4-nitrobenzamide: is a benzamide derivative, which is a class of compounds widely used in the pharmaceutical industry. Benzamides are integral to the structure of many therapeutic agents, including analgesics like acetaminophen, local anesthetics such as lidocaine, and various drugs used for treating conditions like hypercholesterolemia and hypertension . The compound’s role in the synthesis of these medications is crucial due to its stability and reactivity, which allows for the creation of complex drug molecules.
Green Chemistry
The synthesis of benzamide derivatives, including N-benzyl-4-nitrobenzamide , can be achieved through green chemistry approaches. One such method involves the condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This process is environmentally friendly, avoids the use of harsh reagents, and aligns with the principles of green chemistry by minimizing waste and reducing energy consumption.
Chemical Synthesis
In chemical synthesis, N-benzyl-4-nitrobenzamide serves as an intermediate for the preparation of more complex molecules. Its nitro group can undergo various chemical reactions, such as reduction to an amine, which can then be used to synthesize a wide range of compounds, including dyes, pigments, and other pharmaceuticals .
Material Science
Benzamide derivatives are utilized in material science for the development of new materials with specific propertiesN-benzyl-4-nitrobenzamide could potentially be used to modify the surface properties of materials, enhance polymer stability, or as a precursor for the synthesis of organic semiconductors .
Agricultural Chemistry
In the field of agricultural chemistry, benzamide derivatives are known for their antiplatelet activity, which can be beneficial in developing veterinary medicines and treatments for livestock . N-benzyl-4-nitrobenzamide may also be explored for its potential use in the synthesis of pesticides or herbicides, given its structural versatility.
Analytical Chemistry
N-benzyl-4-nitrobenzamide: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry .
Plastic and Rubber Industry
The plastic and rubber industry can benefit from the use of benzamide derivatives like N-benzyl-4-nitrobenzamide in the production process. These compounds can act as plasticizers, stabilizers, or even as a part of the polymerization catalyst systems, leading to improved material properties .
Research and Development
Lastly, N-benzyl-4-nitrobenzamide is significant in research and development, especially in the discovery of new synthetic pathways and catalysis. Its reactivity can be harnessed to study reaction mechanisms and develop more efficient synthetic routes for complex organic molecules .
Safety and Hazards
properties
IUPAC Name |
N-benzyl-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(15-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUTZIPSLNPTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324039 | |
Record name | N-benzyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-nitrobenzamide | |
CAS RN |
2585-26-4 | |
Record name | MLS003171578 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-benzyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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